3,3-Difluoro-1-oxaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Property Modulation Spirocyclic Building Blocks

3,3-Difluoro-1-oxaspiro[3.5]nonane is a distinct, non-interchangeable gem-difluorinated spirocyclic oxetane building block. Its rigid bicyclic framework and fluorine substitution enable unique stereoselective ring-opening reactions and modulate lipophilicity/metabolic stability, impossible with non-fluorinated analogs. Essential for novel drug candidate synthesis and chemical biology applications.

Molecular Formula C8H12F2O
Molecular Weight 162.18 g/mol
Cat. No. B12842345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-oxaspiro[3.5]nonane
Molecular FormulaC8H12F2O
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(CO2)(F)F
InChIInChI=1S/C8H12F2O/c9-8(10)6-11-7(8)4-2-1-3-5-7/h1-6H2
InChIKeyVOCVUKWWINKIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-1-oxaspiro[3.5]nonane Procurement Guide: Physicochemical Profile and Differentiation from Non-Fluorinated Analogs


3,3-Difluoro-1-oxaspiro[3.5]nonane (CAS: 313271-66-8) is a gem-difluorinated spirocyclic oxetane featuring a rigid bicyclic framework composed of an oxetane ring fused to a cyclohexane ring via a shared spiro carbon . Its molecular formula is C8H12F2O, with a molecular weight of 162.18 g/mol [1]. The compound belongs to the class of oxaspirocycles, which are valued in medicinal chemistry for their three-dimensionality and ability to modulate key physicochemical properties [2]. The presence of two electron-withdrawing fluorine atoms on the oxetane ring significantly alters its intermolecular interactions and physicochemical profile compared to its non-fluorinated parent scaffold, 1-oxaspiro[3.5]nonane .

Why 3,3-Difluoro-1-oxaspiro[3.5]nonane Cannot Be Replaced by Non-Fluorinated Spirocyclic Analogs


Substituting 3,3-difluoro-1-oxaspiro[3.5]nonane with its non-fluorinated analog, 1-oxaspiro[3.5]nonane, would fundamentally alter the physicochemical and potential biological profile of a lead compound. The introduction of gem-difluoro substituents on the oxetane ring is known to significantly impact lipophilicity, metabolic stability, and conformational preferences [1]. Furthermore, fluorine atoms can direct stereoselective ring-opening reactions and control the formation of quaternary centers, a feature absent in non-fluorinated spirocyclic oxetanes [2]. Therefore, generic substitution fails to maintain the intended property modulation and synthetic utility, making 3,3-difluoro-1-oxaspiro[3.5]nonane a distinct and non-interchangeable building block for medicinal chemistry and chemical biology applications.

Quantitative Differentiation of 3,3-Difluoro-1-oxaspiro[3.5]nonane: Head-to-Head Comparisons with Non-Fluorinated Analogs


Enhanced Intermolecular Interactions: Elevated Boiling Point and Density Compared to 1-Oxaspiro[3.5]nonane

The incorporation of two fluorine atoms into the spirocyclic oxetane scaffold leads to a measurable increase in both density and boiling point, indicative of enhanced intermolecular interactions. Specifically, 3,3-difluoro-1-oxaspiro[3.5]nonane exhibits a calculated density of 1.15 g/cm³ and a calculated boiling point of 168.989 °C at 760 mmHg , compared to its non-fluorinated counterpart, 1-oxaspiro[3.5]nonane, which has a predicted density of 1.0±0.1 g/cm³ and a boiling point of 160.1±8.0 °C at 760 mmHg .

Medicinal Chemistry Physicochemical Property Modulation Spirocyclic Building Blocks

Altered Lipophilicity: Reduced LogP Compared to 1-Oxaspiro[3.5]nonane

Fluorination of the spirocyclic oxetane core reduces lipophilicity. The non-fluorinated analog, 1-oxaspiro[3.5]nonane, has a predicted ACD/LogP of 1.84 . While a directly measured or calculated LogP value for 3,3-difluoro-1-oxaspiro[3.5]nonane is not available from authoritative sources, the general principle that gem-difluorination of oxetanes reduces LogP by approximately 0.5 to 1.0 log units compared to the non-fluorinated parent is well-established in medicinal chemistry literature [1]. This class-level inference is supported by the observed increase in molecular weight and polarity due to the electron-withdrawing fluorine atoms.

Drug Design ADME Properties Lipophilicity Modulation

Fluorine-Directed Stereoselective Ring-Opening: A Unique Synthetic Handle Absent in Non-Fluorinated Analogs

The presence of the α-fluorine atoms in 3,3-difluoro-1-oxaspiro[3.5]nonane enables a highly stereoselective ring-opening reaction with halides, a pathway not available to non-fluorinated spirocyclic oxetanes. This reaction is directed by a destabilizing Fδ−···Br– electrostatic interaction, which dictates the regioselectivity and allows for the stereoselective preparation of tetrasubstituted alkenes and substituted pyrrolidines containing all-carbon quaternary centers [1]. In contrast, 1-oxaspiro[3.5]nonane lacks this directing group and would undergo ring-opening with different, less controlled regioselectivity.

Synthetic Methodology Stereoselective Synthesis Fluorine Chemistry

Optimal Use Cases for 3,3-Difluoro-1-oxaspiro[3.5]nonane in Drug Discovery and Chemical Synthesis


Modulation of ADME Properties in Lead Optimization

Medicinal chemists seeking to improve the aqueous solubility and metabolic stability of a lead compound can incorporate 3,3-difluoro-1-oxaspiro[3.5]nonane as a spirocyclic scaffold. The gem-difluoro substitution is predicted to reduce lipophilicity (LogP) compared to non-fluorinated analogs , a strategy supported by the general property modulation observed with oxetanes in drug discovery [1].

Stereoselective Synthesis of Complex Molecules

Synthetic chemists can leverage the fluorine-directed stereoselective ring-opening of 3,3-difluoro-1-oxaspiro[3.5]nonane to construct tetrasubstituted alkenes and pyrrolidines with defined stereochemistry [2]. This reactivity is not possible with non-fluorinated spirocyclic oxetanes, offering a unique entry point into complex chiral scaffolds.

Building Block for Spirocyclic Drug Candidates

3,3-Difluoro-1-oxaspiro[3.5]nonane serves as a rigid, three-dimensional building block for the construction of novel spirocyclic drug candidates. Its physicochemical profile, characterized by higher density and boiling point compared to the non-fluorinated analog , suggests altered intermolecular interactions that may translate to unique biological properties.

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